molecular formula C6H9Cl3O2 B2531192 4-(Trichloromethyl)oxan-4-ol CAS No. 2001029-56-5

4-(Trichloromethyl)oxan-4-ol

Cat. No. B2531192
CAS RN: 2001029-56-5
M. Wt: 219.49
InChI Key: HWJVEYYSLHKMCN-UHFFFAOYSA-N
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Description

The compound "4-(Trichloromethyl)oxan-4-ol" is not directly mentioned in the provided papers, but the papers discuss related compounds and chemical structures that can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar trichloromethyl-containing heterocycles.

Synthesis Analysis

The synthesis of complex tricyclic and polycyclic scaffolds containing oxygen atoms and trichloromethyl groups is a topic of interest in the papers. For instance, a novel route to the synthesis of a 4-oxa-tricyclo[4.3.1.0]decan-2-one scaffold is reported, which involves selective protection and a biomimetic tandem Claisen/Diels–Alder reaction, producing the tricyclic scaffold as a single isomer . Another paper describes the synthesis of 4-oxo-tetraoxa-cages and 4-anti-formyl-tetraoxa-cages through ozonolysis and reduction, demonstrating the versatility of oxygen-containing polycyclic compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" is characterized by X-ray crystallography. The paper on 2,6-bis(trichloromethyl)-4-dichloromethylene-1-oxa-3,5-dithian reveals a twist-boat conformation and provides detailed bond lengths and angles, which are crucial for understanding the three-dimensional arrangement of atoms in the molecule . Another study on trans-4-chloro-2,4,6-tris(trichloromethyl)-1-oxa-3,5-dithian also uses X-ray crystallography to elucidate the structure and provides evidence of the reaction path preceding double-bond formation at the 4 position .

Chemical Reactions Analysis

The reactivity of trichloromethyl groups in heterocyclic compounds is explored in several papers. For example, the synthesis of 1,2,4-triazines and their 4-oxides containing trichloromethyl groups is achieved by cyclization reactions, and the reactivity of these groups with C-nucleophiles is investigated, showing tele-substitution reactions with elimination of halogen . The anomalies in the crystal structure of trans-4-chloro-2,4,6-tris(trichloromethyl)-1-oxa-3,5-dithiane are initially attributed to incipient reaction, but later analysis suggests that disorder, rather than reaction, is the cause of the observed structural anomalies .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "this compound," they provide insights into the properties of structurally related compounds. The presence of trichloromethyl groups and oxygen heteroatoms in the molecules influences their reactivity, conformation, and interactions in the crystal lattice. The studies on molecular structure and synthesis indirectly inform on the stability, solubility, and potential reactivity of similar compounds.

properties

IUPAC Name

4-(trichloromethyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl3O2/c7-6(8,9)5(10)1-3-11-4-2-5/h10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJVEYYSLHKMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2001029-56-5
Record name 4-(trichloromethyl)oxan-4-ol
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